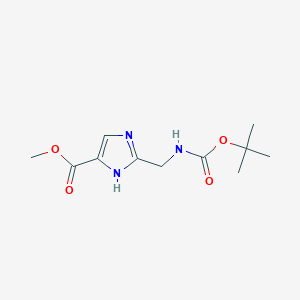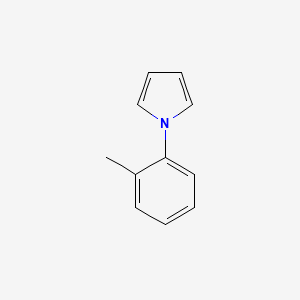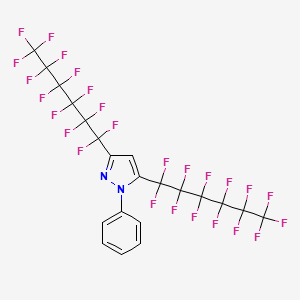
N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O4/c1-11(2,3)18-10(16)14-6-7(9(15)17-4)13-8(14)5-12/h6H,5,12H2,1-4H3 . This indicates the presence of an imidazole ring, a tert-butoxycarbonyl group, and a methyl ester group in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 463.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 64.0±0.3 cm^3, a polar surface area of 93 Å^2, and a molar volume of 210.1±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Kinetic Study in Peptide Synthesis
N-protected amino acid active esters, including compounds similar to N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester, are significant in peptide synthesis. A study by Girin & Shvachkin (2009) explored the interaction of these esters with imidazole, revealing its reversible nature and influence on peptide synthesis kinetics, especially when hydroxy-amino acid and histidine residues are involved (Girin & Shvachkin, 2009).
Synthesis of Acid-Sensitive Amino-Acid Methyl Esters
The compound has been utilized in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. A study conducted in 1997 demonstrates the use of a similar chiral glycine derivative for this purpose, which is vital in the development of new amino acid derivatives with specific properties (CHIMIA, 1997).
Synthesis of Chiral Thiazole Units
In the synthesis of chiral thiazole units, compounds like N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester play a crucial role. Wang et al. (2013) highlighted its use in creating novel cyclic depsipeptides with potential cytotoxicity against certain cell lines, indicating its relevance in medicinal chemistry (Wang et al., 2013).
Use in Dynamic Kinetic Resolution
This compound is significant in dynamic kinetic resolution processes for stereoselective carbon-carbon bond formation, as shown in a study by Kubo et al. (1997). This process is fundamental in synthesizing biologically active compounds, showcasing the compound's utility in complex organic syntheses (Kubo et al., 1997).
Conversion into Bioactive Molecules
A study by Kojima et al. (2000) demonstrates the chemical conversion of related structures into bioactive molecules, such as 1-deazaguanosine. This conversion process highlights the versatility of these compounds in synthesizing pharmacologically relevant substances (Kojima et al., 2000).
Development of Peptide Acids
In the development of peptide acids, these compounds are essential as demonstrated by Panke & Frank (1998). They improved the synthesis route for a safety-catch linker, which facilitates the direct release of peptide acids into aqueous buffers, a crucial step in peptide synthesis (Panke & Frank, 1998).
Synthesis of Photoactivatable Amino-Acid Analog
Jaganathen et al. (1990) synthesized a photoactivatable amino-acid derivative starting from a similar L-histidine derivative. This synthesis is fundamental in developing photoaffinity probes for biological research (Jaganathen et al., 1990).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with the n-tert-butoxycarbonyl (boc) group are often used in the synthesis of peptides and proteins , suggesting that this compound may interact with various biological targets depending on the specific context of its use.
Mode of Action
The mode of action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is likely related to its role as a building block in the synthesis of more complex molecules. The Boc group in the compound serves as a protecting group for amines during synthesis . This group can be selectively removed under certain conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final molecules it’s used to synthesize. For instance, if it’s used in the synthesis of a peptide or protein, it could potentially affect any pathways in which that peptide or protein is involved .
Result of Action
The result of the action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester would be the successful synthesis of the desired peptide or protein, assuming it’s being used as a building block in such a synthesis . The specific molecular and cellular effects would depend on the nature of the synthesized molecule and its interactions with its biological targets.
Action Environment
The action of N-Tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is likely to be influenced by various environmental factors. For instance, the efficiency of its use in synthesis could be affected by factors such as pH, temperature, and the presence of other reactants or catalysts . Additionally, its stability could be influenced by factors such as light, heat, and moisture .
Eigenschaften
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-6-8-12-5-7(14-8)9(15)17-4/h5H,6H2,1-4H3,(H,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQHYYZENIHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)





![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)
